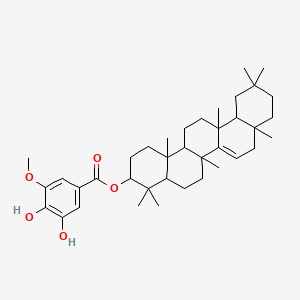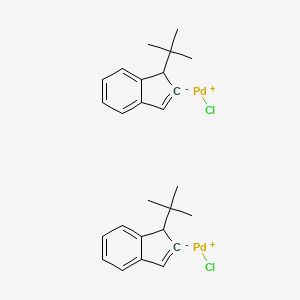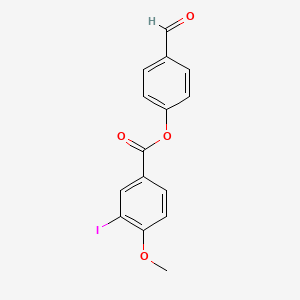
4-Formylphenyl 3-iodo-4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formylphenyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C15H11IO4 and a molecular weight of 382.15 g/mol. This compound is primarily used as a linker in antibody-drug conjugation (ADC) processes. Its structure consists of a formylphenyl group attached to a methoxybenzoate moiety, with an iodine atom at the 3-position of the benzoate ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 4-formylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of appropriate catalysts and solvents would apply to large-scale synthesis as well.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formylphenyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 4-Formylphenyl 3-iodo-4-methoxybenzoic acid.
Reduction: 4-Hydroxymethylphenyl 3-iodo-4-methoxybenzoate.
Hydrolysis: 4-Formylphenol and 3-iodo-4-methoxybenzoic acid.
Applications De Recherche Scientifique
4-Formylphenyl 3-iodo-4-methoxybenzoate is primarily used in the field of antibody-drug conjugation (ADC). It serves as a linker that connects the antibody to the drug, ensuring targeted delivery of the therapeutic agent to specific cells. This compound is also used in organic synthesis and medicinal chemistry for the development of new drugs and chemical entities.
Mécanisme D'action
The mechanism of action of 4-Formylphenyl 3-iodo-4-methoxybenzoate in ADC involves the formation of a stable covalent bond between the antibody and the drug. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The molecular targets and pathways involved depend on the specific drug and antibody used in the conjugation process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Formylphenyl 3-iodobenzoate
- 4-Formylphenyl 4-methoxybenzoate
- 3-Iodo-4-methoxyphenyl 4-formylbenzoate
Uniqueness
4-Formylphenyl 3-iodo-4-methoxybenzoate is unique due to the presence of both a formyl group and an iodine atom, which allows for versatile chemical modifications and applications in ADC. The methoxy group also contributes to its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C15H11IO4 |
|---|---|
Poids moléculaire |
382.15 g/mol |
Nom IUPAC |
(4-formylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C15H11IO4/c1-19-14-7-4-11(8-13(14)16)15(18)20-12-5-2-10(9-17)3-6-12/h2-9H,1H3 |
Clé InChI |
KSLMVQZBBARVRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15127297.png)
![2-[3-hydroxy-4,4,10,13-tetramethyl-17-(6-methylheptan-2-yl)-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B15127307.png)
![4,4'-Methylenebis[2-chlorophenol]](/img/structure/B15127317.png)
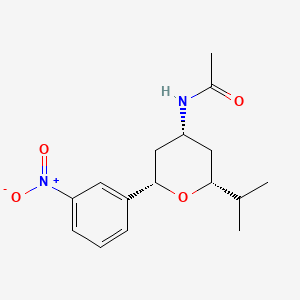
![2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B15127327.png)
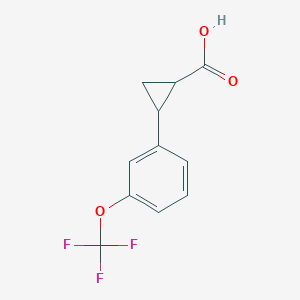
![6-Oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B15127340.png)
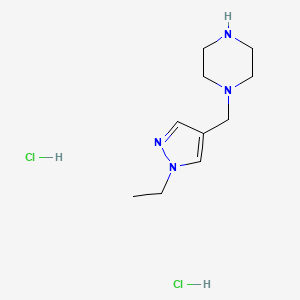
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
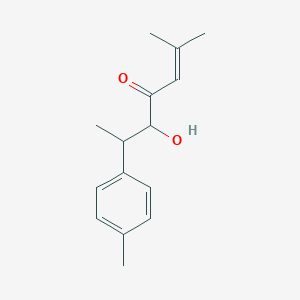
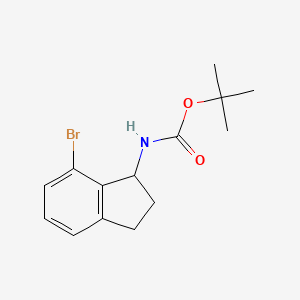
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)
